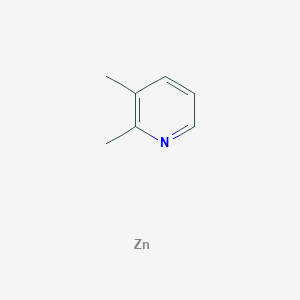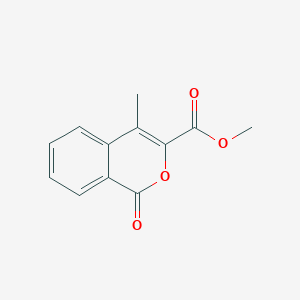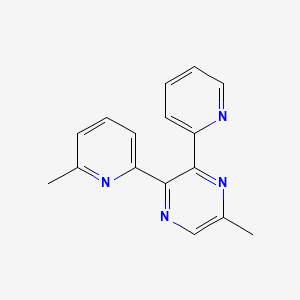
2,3-Dimethylpyridine;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylpyridine, also known as 2,3-lutidine, is a chemical compound with the molecular formula C7H9N. It is a derivative of pyridine, characterized by the presence of two methyl groups attached to the second and third positions of the pyridine ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dimethylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. Another method includes the reaction of acetone with ammonia and formaldehyde, followed by cyclization to form the pyridine ring .
Industrial Production Methods: Industrial production of 2,3-dimethylpyridine typically involves the catalytic dehydrogenation of 2,3-dimethylpiperidine. This process is carried out at elevated temperatures and in the presence of a suitable catalyst, such as platinum or palladium, to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of 2,3-dimethylpyridine can yield 2,3-dimethylpiperidine.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: 2,3-Dimethylpyridine N-oxide.
Reduction: 2,3-Dimethylpiperidine.
Substitution: Halogenated derivatives such as 2,3-dimethyl-5-chloropyridine.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3-dimethylpyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethylpyridine
- 2,5-Dimethylpyridine
- 2,6-Dimethylpyridine
- 3,4-Dimethylpyridine
- 3,5-Dimethylpyridine
Comparison: While all these compounds share the basic pyridine structure with two methyl groups, their chemical properties and reactivity can vary significantly due to the different positions of the methyl groups. For example, 2,3-dimethylpyridine is more reactive in electrophilic substitution reactions compared to its isomers due to the electron-donating effects of the methyl groups at the 2 and 3 positions .
Eigenschaften
CAS-Nummer |
88029-19-0 |
|---|---|
Molekularformel |
C7H9NZn |
Molekulargewicht |
172.5 g/mol |
IUPAC-Name |
2,3-dimethylpyridine;zinc |
InChI |
InChI=1S/C7H9N.Zn/c1-6-4-3-5-8-7(6)2;/h3-5H,1-2H3; |
InChI-Schlüssel |
SXKAINJIMOKDES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)

![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)

![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)

![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)




![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)

